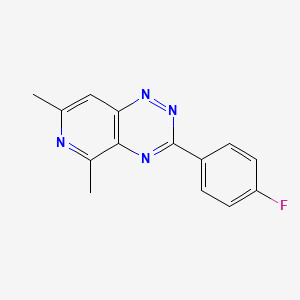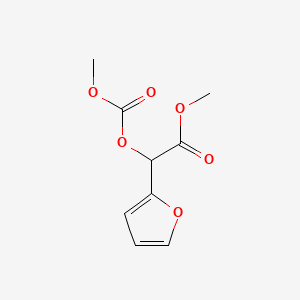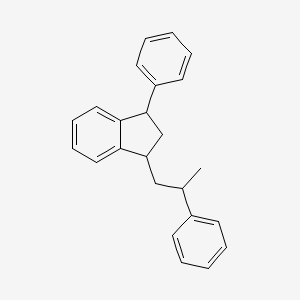
1-Phenyl-3-(2-phenylpropyl)indan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(2-phenylpropyl)indan is an organic compound with the molecular formula C24H24 It is a derivative of indan, a bicyclic hydrocarbon, and features a phenyl group and a phenylpropyl group attached to the indan core
Preparation Methods
The synthesis of 1-Phenyl-3-(2-phenylpropyl)indan can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indan with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the reduction of 1-phenyl-3-(2-phenylpropyl)indene using hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-(2-phenylpropyl)indan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces fully saturated hydrocarbons.
Scientific Research Applications
1-Phenyl-3-(2-phenylpropyl)indan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-phenylpropyl)indan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Phenyl-3-(2-phenylpropyl)indan can be compared with other similar compounds, such as:
Indan: The parent compound, which lacks the phenyl and phenylpropyl groups.
1-Phenylindane: A derivative with a single phenyl group attached to the indan core.
2-Phenylpropylindane: A derivative with a phenylpropyl group attached to the indan core.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84255-50-5 |
|---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenyl-3-(2-phenylpropyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)16-21-17-24(20-12-6-3-7-13-20)23-15-9-8-14-22(21)23/h2-15,18,21,24H,16-17H2,1H3 |
InChI Key |
JOJLONCHKZAGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


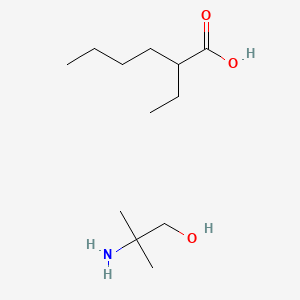
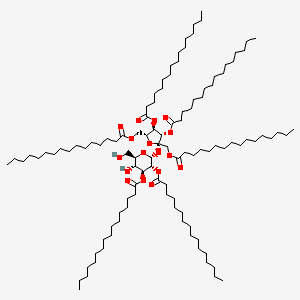
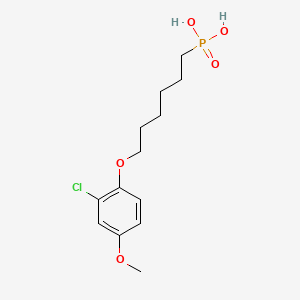
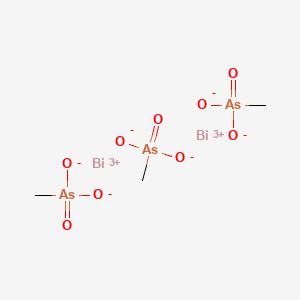
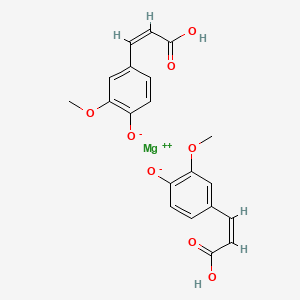
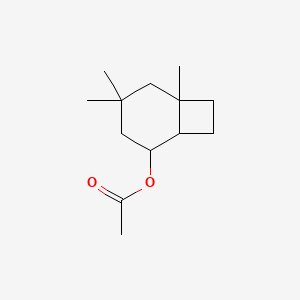
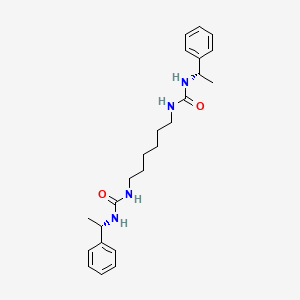
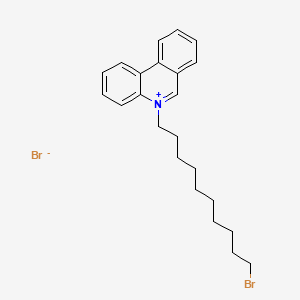
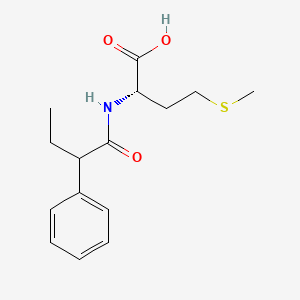
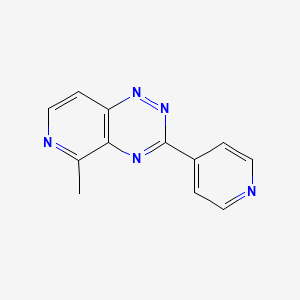

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
